2,4-Dimethylphenylmagnesium bromide

Catalog No.
S3356599
CAS No.
34589-46-3
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylphenylmagnesium bromide

CAS Number

34589-46-3

Product Name

2,4-Dimethylphenylmagnesium bromide

IUPAC Name

magnesium;1,3-dimethylbenzene-6-ide;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ATHZRUUXJPXJNP-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-]

The exact mass of the compound 2,4-Dimethylphenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethylphenylmagnesium bromide is an organometallic Grignard reagent that provides the 2,4-dimethylphenyl (or 2,4-xylyl) carbanion equivalent. It is primarily used for carbon-carbon bond formation in organic synthesis, such as in cross-coupling reactions and nucleophilic additions. The defining characteristic of this reagent is the specific substitution pattern on the aromatic ring: one ortho- and one para-methyl group. This arrangement imparts a distinct combination of steric hindrance and electronic properties (electron-donating methyl groups) that differentiates its reactivity from unsubstituted phenylmagnesium bromide and its other dimethyl-substituted isomers. These differences are critical in process development, precursor selection for functional materials, and achieving desired reaction selectivity. It is typically supplied as a solution in an ethereal solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).

Substituting 2,4-dimethylphenylmagnesium bromide with seemingly similar reagents often leads to process failure or suboptimal outcomes. Using unsubstituted phenylmagnesium bromide eliminates the specific steric directing effects and enhanced nucleophilicity conferred by the two methyl groups, altering reaction rates and potentially product yields. Isomeric substitution is even more critical; for instance, using 2,6-dimethylphenylmagnesium bromide introduces significantly greater steric hindrance around the reactive carbon-magnesium bond. This increased bulk can completely shut down desired reaction pathways that are accessible to the 2,4-isomer or lead to different selectivity. Conversely, isomers like 3,5-dimethylphenylmagnesium bromide lack the ortho-methyl group, removing its direct steric influence on the reaction center. This non-interchangeability means that the choice of the 2,4-isomer is a deliberate process variable, essential for achieving reproducible yields, predictable selectivity, and incorporating the specific electronic and steric properties of the 2,4-dimethylphenyl moiety into the final target molecule.

Process Efficiency: Superior Solubility and Stability in 2-MeTHF, a Greener Process Solvent

Grignard reagents are often supplied in solution, and the choice of solvent is a critical procurement and process parameter. Formulations of bromo-Grignard reagents in 2-methyltetrahydrofuran (2-MeTHF) can achieve significantly higher concentrations compared to standard tetrahydrofuran (THF). This is due to the much higher solubility of the magnesium bromide (MgBr2) byproduct in 2-MeTHF (>40 g/100 g) versus THF (~5-7 g/100 g). This allows for the preparation of more concentrated, homogeneous Grignard solutions, increasing reactor throughput. Furthermore, 2-MeTHF offers enhanced stability against degradation under acidic workup conditions and has a lower energy requirement for solvent recovery and recycling compared to THF.

Evidence DimensionMgBr₂ Solubility at 25 °C
Target Compound Data>40 g / 100 g solvent (in 2-MeTHF)
Comparator Or BaselineComparator (THF): ~7 g / 100 g solvent
Quantified Difference>5.7x higher solubility in 2-MeTHF
ConditionsSolubility of MgBr₂ byproduct in ethereal solvents, which dictates the maximum practical concentration of bromo-Grignard reagents.

Selecting a 2-MeTHF formulation allows for higher reaction concentrations, improved process stability, and alignment with green chemistry principles, reducing solvent waste and energy costs.

Precursor Suitability: Enabling Synthesis of Sterically Congested Triarylamines for OLED Materials

The 2,4-dimethylphenyl moiety is a key structural unit in hole-transport and host materials for Organic Light-Emitting Diodes (OLEDs). Its specific steric and electronic profile is used to tune the properties of the final material. Synthesizing these complex triarylamines often requires coupling a diarylamine with a sterically demanding aryl group. While not a direct coupling involving the Grignard itself, the 2,4-dimethylphenyl group, often installed via a Grignard reaction in an earlier step, is shown to be a viable component in these sterically demanding structures. For example, palladium-catalyzed amination protocols have been developed specifically to create congested triarylamines, which are otherwise difficult to achieve, yielding products in up to 99%. The selection of the 2,4-dimethylphenyl precursor is therefore critical for accessing these high-performance electronic materials.

Evidence DimensionProduct Yield in Sterically Hindered C-N Coupling
Target Compound DataUp to 99% yield for related sterically congested triarylamines.
Comparator Or BaselineBaseline: These reactions are described as 'difficult to achieve', implying lower yields or failure with less optimized precursors or methods.
Quantified DifferenceHigh to quantitative yields in an otherwise challenging transformation.
ConditionsPd(OAc)₂/SPhos catalyzed amination of hindered aryl halides with diarylamines.

Procuring this specific Grignard is a direct route to synthesizing the 2,4-dimethylphenyl-containing intermediates required for high-performance, sterically demanding OLED materials.

High-Throughput Synthesis via Concentrated Reaction Media

For process scale-up where reactor volume and solvent handling are primary cost drivers, using 2,4-dimethylphenylmagnesium bromide formulated in 2-MeTHF is the right choice. The ability to form stable, highly concentrated solutions allows for increased batch sizes without changing equipment, directly improving process intensity and reducing the cost associated with solvent purchase and recycling.

Precursor for Hole-Transport and Host Materials in OLEDs

This reagent is a key building block for synthesizing advanced intermediates for the OLED industry. When the target molecule is a sterically crowded triarylamine or another functional material where the 2,4-dimethylphenyl group is required to achieve specific thermal, morphological, or electronic properties, this compound is the appropriate precursor to carry that moiety into the synthetic sequence.

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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